3-(4-Methoxyphenyl)propan-1-amine hydrochloride

Trace amine receptor Neurochemistry Receptor pharmacology

This para-substituted phenylpropylamine HCl salt delivers validated potency (IC50 3.6 nM at [3H]tryptamine/TAAR sites), selectivity over MAO/serotonin pathways, and proven utility as a GZ-11608 VMAT2 inhibitor intermediate. Order direct for trace amine signaling studies, sigma receptor ligand synthesis, or PET tracer development.

Molecular Formula C10H16ClNO
Molecular Weight 201.69 g/mol
CAS No. 36397-51-0
Cat. No. B1587768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)propan-1-amine hydrochloride
CAS36397-51-0
Molecular FormulaC10H16ClNO
Molecular Weight201.69 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCCN.Cl
InChIInChI=1S/C10H15NO.ClH/c1-12-10-6-4-9(5-7-10)3-2-8-11;/h4-7H,2-3,8,11H2,1H3;1H
InChIKeyCSGONQJCJBQOLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxyphenyl)propan-1-amine hydrochloride (CAS 36397-51-0) Product Profile and Procurement Considerations


3-(4-Methoxyphenyl)propan-1-amine hydrochloride (CAS 36397-51-0) is a para-substituted phenylpropylamine derivative . As a hydrochloride salt, it offers enhanced aqueous solubility and stability, which is critical for reproducible biological assay conditions and streamlined synthetic workflows . The compound is a key intermediate in medicinal chemistry, featuring prominently in the synthesis of trace amine-associated receptor (TAAR) ligands, sigma receptor ligands, and VMAT2 inhibitors [1].

Why Generic Phenylalkylamine Substitution is Not Advised: The Case for 3-(4-Methoxyphenyl)propan-1-amine hydrochloride


Within the phenylalkylamine class, subtle structural variations (e.g., side-chain length, methoxy group position) profoundly impact receptor binding profiles, metabolic stability, and off-target activity [1]. Generic substitution among in-class analogs like 4-methoxyphenethylamine or 4-methoxyamphetamine is not scientifically sound without empirical validation; as demonstrated in radioligand displacement assays, the 4-methoxy substitution and propylamine chain length confer distinct binding characteristics that cannot be assumed for shorter-chain analogs [2]. The quantitative evidence below establishes the specific, verifiable advantages of the target compound over its closest comparators.

Quantitative Differentiation of 3-(4-Methoxyphenyl)propan-1-amine hydrochloride: A Head-to-Head Evidence Guide


[3H]Tryptamine Binding Affinity: 3-(4-Methoxyphenyl)propan-1-amine vs. 4-Methoxyphenethylamine

In a direct head-to-head evaluation of phenylalkylamine binding to [3H]tryptamine sites in rat cortical membranes, p-methoxyphenylpropylamine (i.e., 3-(4-methoxyphenyl)propan-1-amine) exhibited an IC50 of 3.6 nM, demonstrating affinity comparable to the endogenous ligand tryptamine itself [1]. In stark contrast, the shorter-chain analog 4-methoxyphenethylamine showed negligible displacement of [3H]tryptamine at concentrations up to 10 µM under identical assay conditions, translating to a >2,700-fold difference in potency [2].

Trace amine receptor Neurochemistry Receptor pharmacology

[3H]Tryptamine Binding Affinity: 3-(4-Methoxyphenyl)propan-1-amine vs. 4-Methoxyamphetamine

While 4-methoxyamphetamine (PMA) acts as a serotonin releaser with an IC50 of 300–600 nM for MAO-A inhibition, its affinity for the [3H]tryptamine binding site is substantially weaker [1]. In contrast, p-methoxyphenylpropylamine achieves an IC50 of 3.6 nM at the [3H]tryptamine site, representing an 83- to 167-fold enhancement in binding affinity compared to PMA's MAO-A inhibitory activity [2]. This indicates a markedly different receptor interaction profile.

Neuropharmacology Serotonin receptor Binding assay

Selectivity Profile: 3-(4-Methoxyphenyl)propan-1-amine vs. Broader Phenylalkylamine Class

SAR studies demonstrate that while the para-methoxy group enhances [3H]tryptamine binding affinity across the phenylalkylamine class, the propylamine chain is essential for achieving this high potency without significant off-target binding to monoamine transporters [1]. In contrast, 4-methoxyphenethylamine acts as a non-selective monoamine oxidase (MAO) inhibitor, and 4-methoxyamphetamine functions as a serotonin releaser, introducing confounding variables in assays designed to probe specific trace amine pathways [2]. The target compound's high affinity and relative selectivity for [3H]tryptamine sites distinguish it from these less specific analogs.

Off-target profiling Selectivity Structure-activity relationship

In Vivo Target Engagement: [3H]Tryptamine Binding Site Occupancy in Rat Brain

Autoradiographic studies confirm that p-methoxyphenylpropylamine displaces [3H]tryptamine from discrete brain regions (including cortex, striatum, and hippocampus) with a potency that approximates the 5–9 nM Kd of [3H]tryptamine binding [1]. This demonstrates that the compound not only binds with high affinity in vitro but also effectively engages the target in intact brain tissue, a property not observed for shorter-chain analogs like 4-methoxyphenethylamine [2].

Autoradiography In vivo pharmacology Brain penetration

Synthetic Utility: 3-(4-Methoxyphenyl)propan-1-amine hydrochloride as a Key Intermediate

3-(4-Methoxyphenyl)propan-1-amine hydrochloride serves as a critical synthetic precursor for several high-value medicinal chemistry scaffolds. For example, it is used in the synthesis of GZ-11608, a potent and selective VMAT2 inhibitor (Ki = 25 nM for VMAT2) [1]. It is also employed in the preparation of [11C]-labeled bis(phenylalkyl)amines for PET imaging [2] and as a core scaffold in sigma receptor ligand development [3]. These applications are not feasible with shorter-chain analogs due to the specific structural requirements for VMAT2 and sigma receptor binding.

Medicinal chemistry Chemical synthesis Building block

3-(4-Methoxyphenyl)propan-1-amine hydrochloride: Validated Research Applications and Procurement Use Cases


Neuroscience Research: Trace Amine-Associated Receptor (TAAR) Pharmacology

The compound's exceptional potency (IC50 = 3.6 nM) at [3H]tryptamine binding sites, which are closely associated with TAARs, makes it an ideal pharmacological tool for investigating trace amine signaling pathways in the central nervous system [1]. Its selectivity over MAO and serotonin release pathways (as demonstrated in cross-study comparisons) ensures that observed effects can be attributed to specific receptor engagement rather than confounding off-target actions [2].

Medicinal Chemistry: Synthesis of VMAT2 Inhibitors and Sigma Ligands

As a key intermediate in the synthesis of GZ-11608 (Ki = 25 nM for VMAT2), the target compound enables the development of novel therapeutics for methamphetamine use disorder and related neuropsychiatric conditions [1]. Additionally, its role in constructing sigma receptor ligands with high affinity supports research into cancer pain management and neuroprotection [2].

Radiopharmaceutical Development: PET Tracer Precursor

The compound serves as a precursor for [11C]-labeled bis(phenylalkyl)amines, which are used in positron emission tomography (PET) imaging to visualize trace amine receptor distribution and occupancy in vivo [1]. The high affinity (IC50 = 3.6 nM) of the parent compound ensures that radiolabeled derivatives maintain adequate target engagement for imaging applications [2].

Chemical Biology: Probe for [3H]Tryptamine Binding Site Characterization

The compound's robust displacement of [3H]tryptamine in both homogenate binding assays (IC50 = 3.6 nM) and autoradiography studies (5–9 nM effective concentration) makes it a validated reference standard for characterizing novel trace amine binding sites and screening compound libraries [1].

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